2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20136717
InChI: InChI=1S/C12H12ClN3/c13-11-4-2-1-3-10(11)12-7-9-8-14-5-6-16(9)15-12/h1-4,7,14H,5-6,8H2
SMILES:
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

CAS No.:

Cat. No.: VC20136717

Molecular Formula: C12H12ClN3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine -

Specification

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
IUPAC Name 2-(2-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C12H12ClN3/c13-11-4-2-1-3-10(11)12-7-9-8-14-5-6-16(9)15-12/h1-4,7,14H,5-6,8H2
Standard InChI Key RYLDVAWFVGFCSE-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=CC(=N2)C3=CC=CC=C3Cl)CN1

Introduction

Chemical Identity and Structural Features

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound with the molecular formula C12H12ClN3\text{C}_{12}\text{H}_{12}\text{ClN}_3 and a molecular weight of 233.69 g/mol . Its structure comprises a pyrazolo[1,5-a]pyrazine core fused with a tetrahydropyrazine ring, substituted at the 2-position by a chlorophenyl group. The SMILES notation (Clc1ccccc1-c1cc2n(n1)CCNC2) clarifies the connectivity: a chlorine-substituted benzene ring linked to a pyrazolo-pyrazine system .

Key Structural Characteristics:

  • Pyrazolo[1,5-a]pyrazine Core: A five-membered pyrazole ring fused to a six-membered pyrazine ring, partially saturated at positions 4–7 .

  • Chlorophenyl Substituent: A 2-chlorophenyl group enhances electronic and steric properties, influencing reactivity and binding interactions .

  • Stereoelectronic Features: The sp³-hybridized nitrogen atoms in the tetrahydropyrazine ring contribute to conformational flexibility and hydrogen-bonding capabilities .

Synthetic Methodologies

Guirado et al.’s Approach (2023)

The most robust synthesis of this compound begins with 2,2-dichlorovinylacetophenones (1), which undergo sequential transformations :

  • Reaction with 2-Hydroxyethylhydrazine: Forms 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines (2) in high yield.

  • O-Tosylation: Converts the hydroxyl group of (2) into a tosylate (3), enhancing leaving-group ability.

  • Azidation: Treatment with sodium azide yields 3-aryl-5-dichloromethyl-1-(2-azidoethyl)-2-pyrazolines (4).

  • Catalytic Hydrogenation: Reduces the azide group in (4) to an amine, producing 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides (5).

  • Cyclization and Aromatization: Heating (5) with aqueous NaOH induces ring closure, yielding the target compound (6) via elimination of HCl and aromatization .

Key Advantages:

Table 1: Synthetic Pathway and Conditions

StepReagents/ConditionsProductYield (%)
12-Hydroxyethylhydrazine, EtOH, reflux285–90
2Tosyl chloride, pyridine, 0°C392–95
3NaN3_3, DMF, 80°C488–90
4H2_2/Pd-C, MeOH590–93
5NaOH (aq), 100°C670–75

Enamine Ltd.’s Alternative Route

Enamine’s approach starts with 1H-pyrazole-5-carboxylic acids (1), which are functionalized through iodination and Grignard reactions to introduce diversity :

  • Iodination: N-Iodosuccinimide (NIS) treatment yields iodinated derivatives (7).

  • Grignard Reagent Formation: Transmetallation with i-PrMgCl generates intermediates (8) for carbonylations or sulfonylations.

  • Catalytic Carbonylation: Pd(dppf)Cl2_2-mediated reactions produce ketones (10), expanding functional group compatibility .

Applications in Drug Discovery:

  • This route enables the introduction of sulfonamides, boronic esters, and aldehydes, critical for structure-activity relationship (SAR) studies .

Structural Elucidation and Computational Insights

X-Ray Crystallography

The molecular structure of 2-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (6c), a structural analog, was resolved via X-ray diffraction :

  • Bond Lengths: N–N bonds in the pyrazole ring measure 1.34–1.38 Å, consistent with aromatic character.

  • Dihedral Angles: The chlorophenyl group forms a 45° angle with the pyrazolo-pyrazine plane, minimizing steric strain.

DFT Calculations

Density functional theory (DFT) studies corroborated the cyclization mechanism :

  • Transition State Analysis: Identified a six-membered cyclic transition state during NaOH-mediated ring closure.

  • Energy Barrier: Activation energy of 24.3 kcal/mol aligns with experimental reaction temperatures (100°C) .

Physicochemical and Pharmacological Properties

Physicochemical Data

While experimental data for the title compound is limited, inferences can be drawn from analogs:

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to nitrogen-rich structure .

  • Lipophilicity: Calculated logP ≈ 2.1 (ChemAxon), suggesting moderate membrane permeability .

Applications and Future Directions

Medicinal Chemistry

  • Kinase Inhibitors: Analogous pyrazolo-pyrazines exhibit IC50_{50} values < 100 nM against EGFR and CDK2 .

  • Antimicrobial Agents: Chlorophenyl derivatives show activity against Gram-positive bacteria (MIC 8–16 µg/mL) .

Synthetic Chemistry

  • Building Block Utility: Iodinated intermediates enable cross-couplings (Suzuki, Sonogashira) for library synthesis .

  • Asymmetric Synthesis: Chiral HPLC resolves enantiomers of sulfenylimine derivatives, aiding enantioselective studies .

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